

Investigating the antioxidant and anti-inflammatory effects of Dihydromyricetin

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Compound of Interest

Compound Name: *Dihydromyristicin*

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An In-depth Technical Guide on the Antioxidant and Anti-inflammatory Effects of Dihydromyricetin

For Researchers, Scientists, and Drug Development Professionals

Dihydromyricetin (DHM), a natural flavonoid predominantly found in *Ampelopsis grossedentata* (vine tea), has garnered significant scientific interest for its wide array of pharmacological properties.^{[1][2][3]} With a high safety profile, DHM demonstrates potent antioxidant, anti-inflammatory, anti-tumor, and metabolic-regulating activities.^{[2][4]} This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the antioxidant and anti-inflammatory actions of DHM, serving as a resource for ongoing research and development.

Antioxidant Effects of Dihydromyricetin

DHM's antioxidant capacity is a cornerstone of its therapeutic potential, stemming from two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems.^{[1][5]}

Direct Radical Scavenging Activity

DHM can directly neutralize various free radicals, a property attributed to its polyphenolic structure. Its efficacy has been quantified in numerous *in vitro* assays. Several studies have

documented the in vitro free radical scavenging activity of DHM, with IC50 values for DPPH, ABTS, H₂O₂, and O₂ radicals measured at 3.24-22.6, 3.1-5.32, 7.95, and 7.79 µg/mL, respectively.[6] Another study found that a dihydromyricetin-lecithin complex was an effective scavenger of DPPH radicals with an IC50 of 22.60µg/mL.[7]

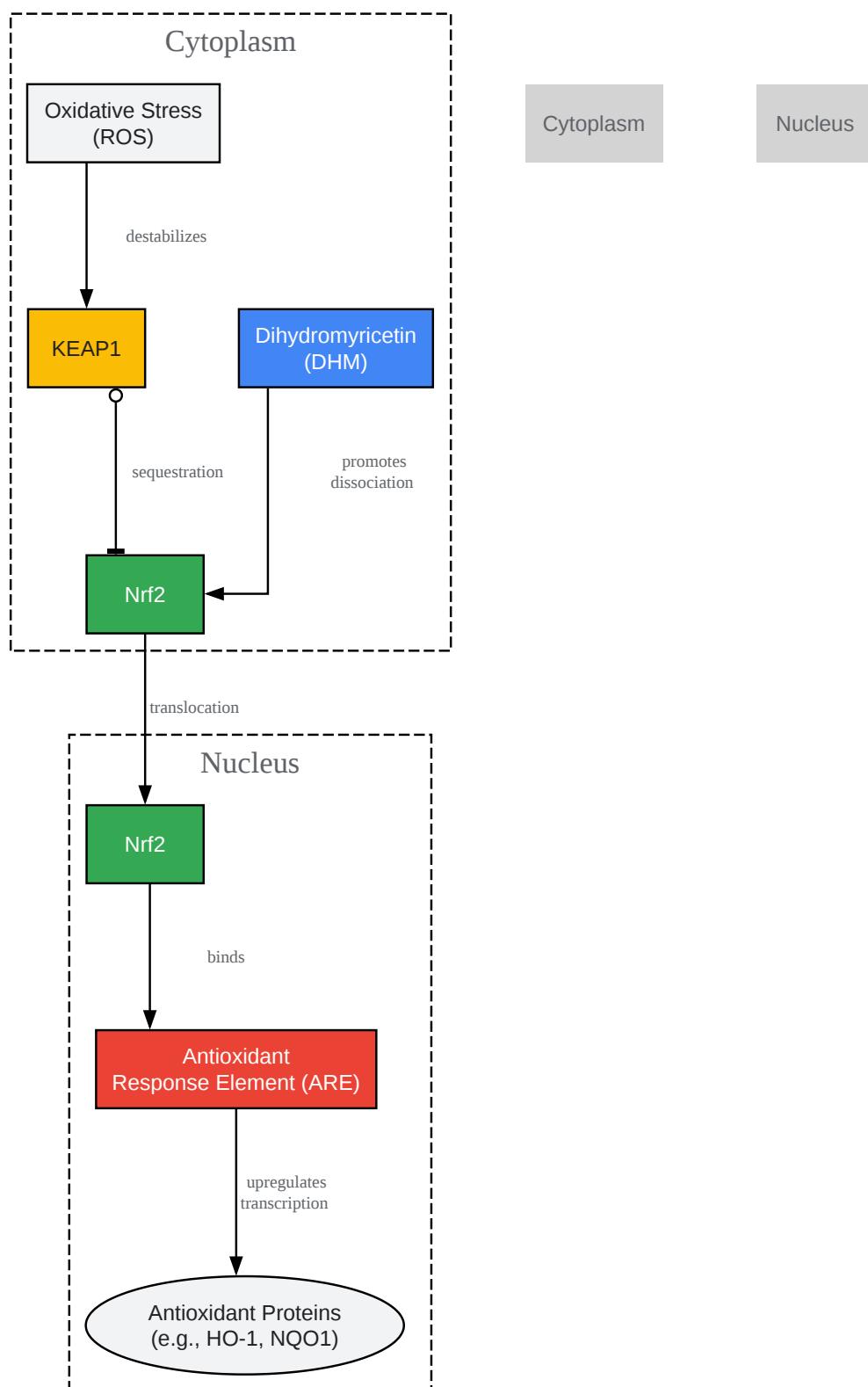
Assay	IC50 Value (µg/mL)	Reference
DPPH Radical Scavenging	3.24 - 22.6	[6][7]
ABTS Radical Scavenging	3.1 - 5.32	[6]
Hydrogen Peroxide (H ₂ O ₂) Scavenging	7.95	[6]
Superoxide Radical (O ₂ • ⁻) Scavenging	7.79	[6]

Table 1: In Vitro Antioxidant Activity of Dihydromyricetin.

Modulation of Endogenous Antioxidant Signaling Pathways

Beyond direct scavenging, DHM fortifies cellular antioxidant defenses by activating key signaling pathways, most notably the Keap1-Nrf2 pathway.

Keap1-Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DHM promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[8][9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of protective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2] This mechanism has been shown to protect against oxidative stress in various models, including cisplatin-induced kidney damage and emodin-induced hepatotoxicity.[2] Studies also show that DHM can activate the Nrf2 pathway via upstream kinases like ERK.[11][12]



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DHM activates the Keap1-Nrf2 antioxidant pathway.

Anti-inflammatory Effects of Dihydromyricetin

Chronic inflammation is a key driver of numerous diseases. DHM exerts potent anti-inflammatory effects by modulating multiple signaling cascades that govern the production of inflammatory mediators.[\[1\]](#)[\[3\]](#)

Inhibition of Pro-inflammatory Mediators

DHM has been shown to significantly reduce the expression and secretion of key pro-inflammatory cytokines and enzymes in various experimental models.

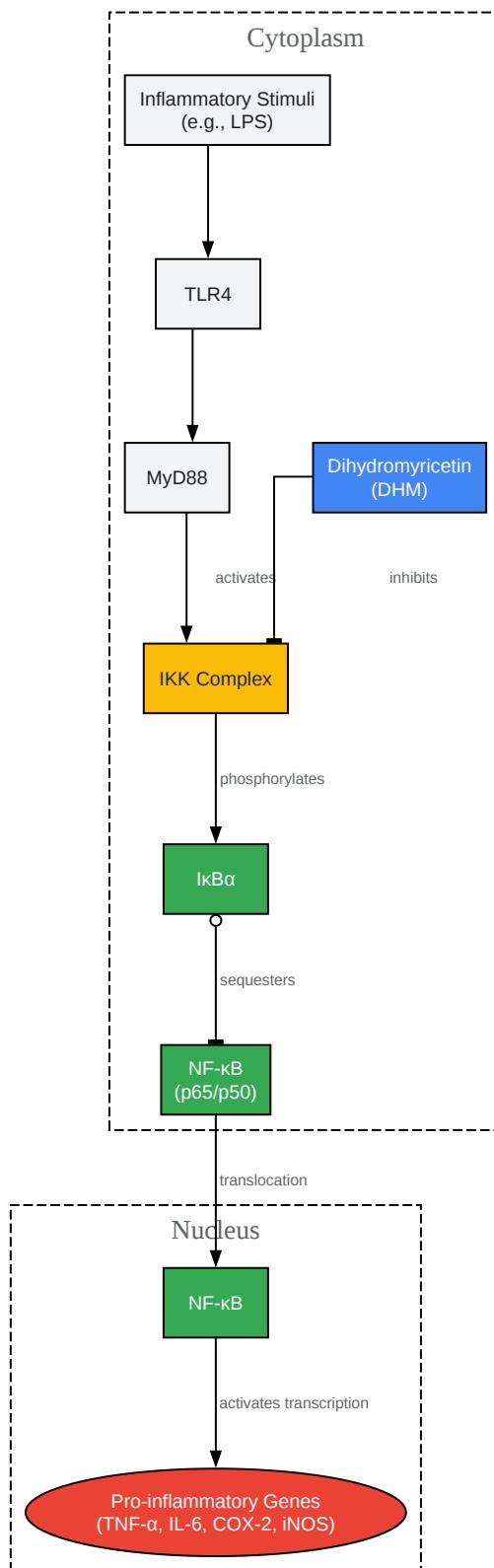
Model System	DHM Dosage/Concentration	Effect	Reference
LPS-induced BV-2 Microglia	Concentration-dependent	↓ mRNA levels of IL-6, IL-1 β , TNF- α ; ↓ iNOS, COX-2	[13] [14]
Streptozotocin-induced Diabetic Rats	100–400 mg/kg/day	Restored hepatic TNF- α and IL-1 β levels to normal	[15]
Ovalbumin-induced Asthma Mouse Model	Not specified	↓ IL-4, IL-5, IL-13 in bronchoalveolar lavage fluid	[16]
Ethanol-induced Liver Injury in Mice	6 mg/mL in diet	↓ Serum TNF- α , IL-6, IL-17; ↑ Anti-inflammatory IL-1ra	[17]
High-Fat Diet-induced NAFLD in Mice	500-1000 mg/kg	↓ Serum LPS, IL-1 β , TNF- α	[18]

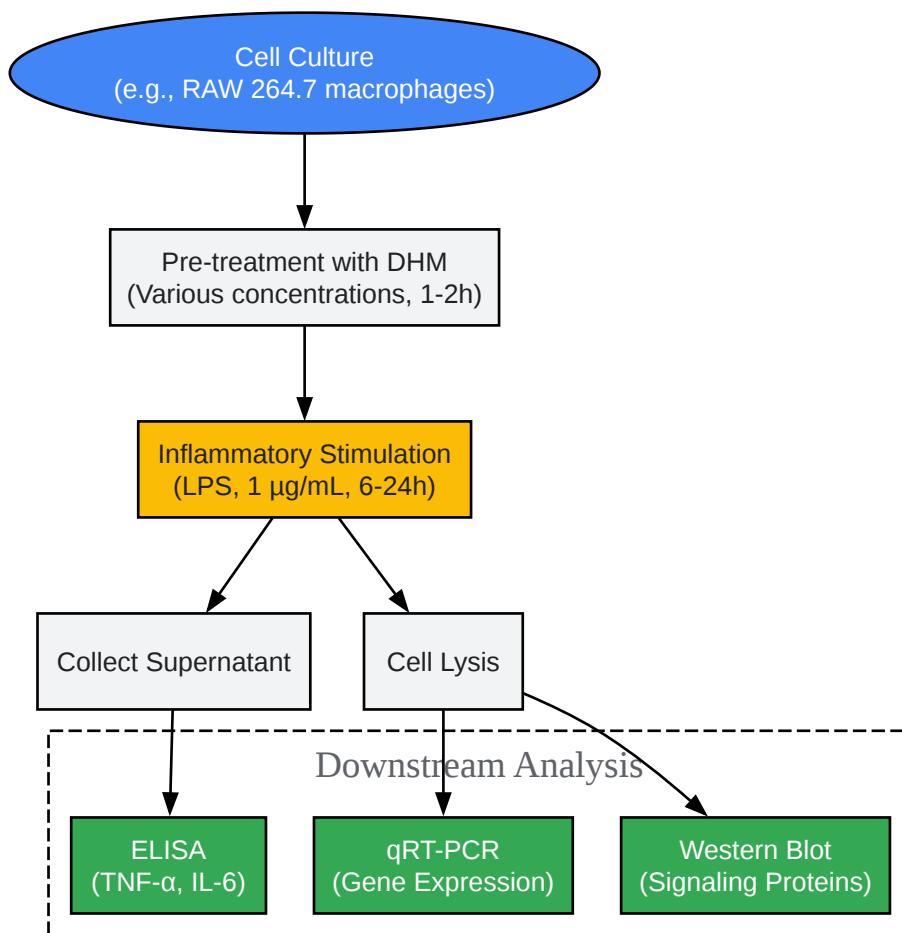
Table 2: Anti-inflammatory Effects of Dihydromyricetin on Key Mediators.

Modulation of Inflammatory Signaling Pathways

DHM's ability to suppress inflammation is mediated by its interaction with several critical intracellular signaling pathways.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[19] In response to stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB α). This frees the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][19] DHM has been shown to directly inhibit the phosphorylation of IKK and IκB α , thereby preventing NF-κB activation and suppressing the inflammatory response.[13][20][21] This inhibition can occur downstream of Toll-like receptor 4 (TLR4) signaling.[13][14]





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